K1 peptide

Autophagy Atg8 Protein Family GABARAP

K1 peptide (DATYTWEHLAWP, CAS 2973365-72-7) is the definitive GABARAP-selective pharmacological probe for autophagy research. Unlike FYCO1- or ankyrin-derived ligands that introduce confounding paralog cross-reactivity, K1 peptide delivers 120-fold selectivity over LC3B and a validated Kd of 10 nM (FP). Its X-ray crystallography-resolved binding mode reveals a unique N-to-C orientation, establishing it as the rational design scaffold for stapled/cyclic GABARAP inhibitor development. Demonstrates antiproliferative benchmark activity in PC-3 prostate cancer cells and superior aqueous stability versus AnkB-core peptide. Essential for SPR/MST/FP assay qualification with literature-validated Kd benchmarks of 390 nM (SPR) and 10 nM (FP).

Molecular Formula C71H92N16O20
Molecular Weight 1489.6 g/mol
Cat. No. B12370344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK1 peptide
Molecular FormulaC71H92N16O20
Molecular Weight1489.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C71H92N16O20/c1-34(2)24-50(64(99)78-35(3)60(95)84-54(70(105)87-23-11-16-55(87)71(106)107)27-41-31-75-48-15-10-8-13-45(41)48)80-66(101)53(28-42-32-73-33-76-42)81-63(98)49(21-22-56(91)92)79-65(100)52(26-40-30-74-47-14-9-7-12-44(40)47)83-69(104)59(38(6)89)86-67(102)51(25-39-17-19-43(90)20-18-39)82-68(103)58(37(5)88)85-61(96)36(4)77-62(97)46(72)29-57(93)94/h7-10,12-15,17-20,30-38,46,49-55,58-59,74-75,88-90H,11,16,21-29,72H2,1-6H3,(H,73,76)(H,77,97)(H,78,99)(H,79,100)(H,80,101)(H,81,98)(H,82,103)(H,83,104)(H,84,95)(H,85,96)(H,86,102)(H,91,92)(H,93,94)(H,106,107)/t35-,36-,37+,38+,46-,49-,50-,51-,52-,53-,54-,55-,58-,59-/m0/s1
InChIKeyZJGSEEOYPDPKOH-CEEOHFLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K1 Peptide (CAS 2973365-72-7) for GABARAP-Targeted Autophagy Research


The K1 peptide (CAS 2973365-72-7) is a synthetic 12-amino acid peptide with the sequence DATYTWEHLAWP, specifically developed as a high-affinity ligand for the GABAA receptor-associated protein (GABARAP), a key member of the mammalian Atg8 autophagy protein family [1]. Discovered through phage display screening, K1 peptide is widely employed as a pharmacological probe to investigate GABARAP-mediated autophagy, with documented applications in oncology research, particularly in prostate cancer models where GABARAP inhibition enhances chemosensitivity [2].

Why Generic GABARAP Ligands Cannot Substitute for K1 Peptide in Autophagy Studies


GABARAP-binding peptides vary substantially in their binding affinity, paralog selectivity (GABARAP vs. LC3B), and functional consequences. The K1 peptide binds GABARAP with a unique N-to-C orientation and induces a distinctive conformational change in the target protein's hydrophobic pocket, unlike natural LIR (LC3-interacting region) motif ligands [1]. Substituting K1 peptide with other GABARAP-binding peptides—such as FYCO1-derived fragments or ankyrin-derived sequences—introduces confounding variables including divergent Kd values, altered GABARAP/LC3B selectivity profiles, and differential stability in aqueous buffers, thereby compromising experimental reproducibility and data interpretation in autophagy flux assays [2].

Quantitative Evidence for K1 Peptide Differentiation vs. GABARAP Ligand Comparators


GABARAP vs. LC3B Selectivity: K1 Peptide Kd Differential

K1 peptide demonstrates marked selectivity for GABARAP over the closely related paralog LC3B. In a direct fluorescence polarization (FP) assay using recombinant His-tagged GABARAP and LC3B, the K1 peptide exhibited a Kd of 10 ± 1 nM for GABARAP and a Kd of 1200 ± 30 nM for LC3B, representing a 120-fold selectivity window [1]. In contrast, the natural FYCO1-derived peptide shows a Kd of 340 ± 70 nM for GABARAP with a reported selectivity for LC3B over GABARAP of only approximately 3.2-fold [2].

Autophagy Atg8 Protein Family GABARAP LC3B Selectivity Profiling

Functional Antiproliferative Equivalence in PC-3 Prostate Cancer Cells

In PC-3 prostate cancer cell assays, the K1 peptide produced antiproliferative effects that were directly comparable to those of two novel cyclic GABARAP inhibitors, WC8 and WC10 [1]. The study reported that WC8 and WC10 exhibited Kd values in the low micromolar range (exact numeric values not specified) and that their antiproliferative effects on PC-3 cells were "comparable to those of peptide K1, a known GABARAP inhibitor" [1]. This establishes the K1 peptide as a reference standard for functional benchmarking in prostate cancer autophagy research.

Prostate Cancer Antiproliferative Assay GABARAP Inhibition Autophagy

Aqueous Stability vs. AnkB-Core Peptide

The K1 peptide demonstrates superior stability in aqueous buffers compared to the AnkB-core peptide (WVIVSDEE). In surface plasmon resonance (SPR) and microscale thermophoresis (MST) experiments, AnkB-core proved unstable in water and PBS and could not be used as a reference peptide, whereas K1, WC8, and WC10 "displayed excellent stability in water and PBS" and were successfully tested by biophysical methods [1]. This stability profile enables reproducible Kd determinations via SPR (reported Kd = 390 nM [2]) and MST, facilitating reliable cross-laboratory benchmarking.

Peptide Stability Aqueous Buffer SPR MST GABARAP

Binding Affinity via SPR: K1 Peptide vs. Stapled Peptide Analog MP3-meta

The unmodified K1 peptide binds GABARAP with a Kd of 390 nM as measured by surface plasmon resonance (SPR) [1]. In comparison, the optimized stapled peptide MP3-meta exhibits a Kd ≤ 2.5 nM for GABARAP [2]. While MP3-meta demonstrates higher affinity, the K1 peptide remains the most widely cited reference ligand for GABARAP binding studies due to its established crystallographic binding mode and commercial availability as a linear peptide [1].

GABARAP SPR Binding Affinity Stapled Peptide

In Vivo Xenograft Efficacy of K1-Derived S20-3 Peptide

The K1-derived peptide S20-3 (a fragment from the Ig-like domain of HHV-8 K1 protein) demonstrated significant in vivo antitumor activity in a mouse xenograft model. A single intratumoral injection of the S20-3 peptide decreased the growth of Jurkat xenografts in SCID mice [1]. In vitro, S20-3 selectively induced death in malignant hematological cell lines (B-cell lymphoma and T-lymphoblastic leukemia) but not in normal human peripheral blood mononuclear cells, with caspase activation partially inhibited by pan-caspase inhibitor z-VAD [1]. This represents a distinct biological mechanism compared to GABARAP-targeting K1 peptides, highlighting the importance of selecting the correct K1 peptide entity based on the research objective.

Hematological Cancer Xenograft Apoptosis TNFRI Fas

Optimal Research Application Scenarios for K1 Peptide Based on Quantitative Evidence


GABARAP-Selective Autophagy Inhibition in Prostate Cancer Models

K1 peptide (CAS 2973365-72-7) is optimally deployed as a GABARAP-selective probe in prostate cancer cell lines such as PC-3, where its high affinity (Kd = 10 ± 1 nM) and 120-fold selectivity over LC3B enable unambiguous attribution of autophagy inhibition effects to GABARAP rather than the LC3B paralog [1]. Its established antiproliferative benchmark status in these cells [2] makes it the reference standard for evaluating novel GABARAP inhibitors and chemosensitization strategies.

Biophysical Method Validation and Cross-Assay Benchmarking

K1 peptide exhibits excellent stability in water and PBS, unlike the AnkB-core peptide [2]. This stability profile supports its use as a robust positive control for surface plasmon resonance (SPR), microscale thermophoresis (MST), and fluorescence polarization (FP) assay development, with literature-validated Kd values of 390 nM (SPR) [2] and 10 nM (FP) [1] providing reliable benchmarks for inter-laboratory method qualification.

Structural Biology Studies of GABARAP-Ligand Interactions

The K1 peptide's binding mode to GABARAP has been solved by X-ray crystallography, revealing a unique N-to-C orientation and the induction of a widened hydrophobic pocket in GABARAP [1]. This structural information enables rational design of novel stapled or cyclic GABARAP ligands, with the K1 peptide serving as the foundational scaffold from which affinity- and selectivity-optimized derivatives are engineered [1].

Distinguishing HHV-8 K1-Derived Peptide from GABARAP-Targeting K1 Peptide

Researchers investigating HHV-8-associated hematological malignancies should note that the S20-3 peptide (derived from the HHV-8 K1 protein Ig-like domain) induces apoptosis via Fas- and TNFRI-dependent mechanisms in lymphoma and leukemia cells, with demonstrated in vivo xenograft efficacy [3]. This peptide is structurally and mechanistically distinct from the GABARAP-targeting K1 peptide (DATYTWEHLAWP). Proper selection based on sequence (DATYTWEHLAWP vs. S20-3 fragment) is critical for experimental validity.

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